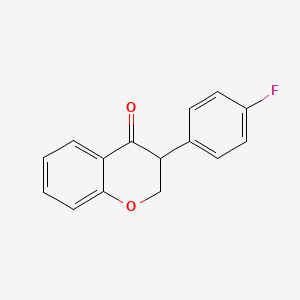

3-(4-Fluorophenyl)chroman-4-one

Übersicht

Beschreibung

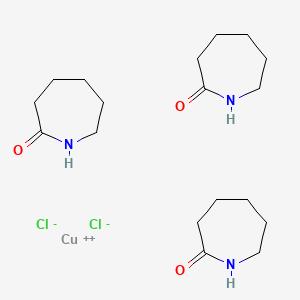

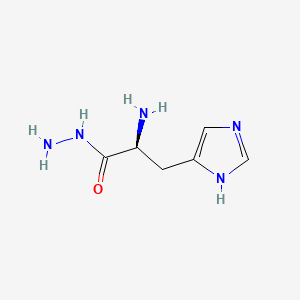

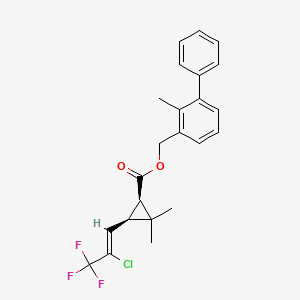

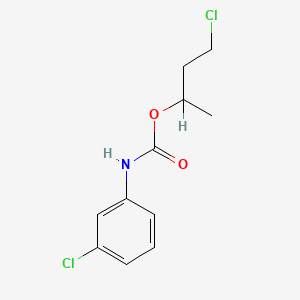

3-(4-Fluorophenyl)chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally similar to chromone, but the absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities .

Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis

Chroman-4-one derivatives have been found to exhibit a broad spectrum of significant biological and pharmaceutical activities . The reaction of closely related 2-unsubstituted chroman-4-ones with in situ generated dichloroketene or phenylchloroketene, leading to the formation of 4-amino-3,4-dihydro-2H,5H-pyrano-[3,2-c]chromen-2-ones has been previously described .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Bioactivities of Chroman-4-one Derivatives :

- Chroman-4-ones, including 3-(4-Fluorophenyl)chroman-4-one, are significant in heterocyclic chemistry and drug discovery due to their structural diversity and biological relevance. They serve as important intermediates and building blocks in organic synthesis and drug design, encompassing various categories such as benzylidene-4-chromanones and isoflavanones (Emami & Ghanbarimasir, 2015).

Fluorescent pH Sensors :

- Heteroatom-containing organic fluorophores, which can include structures similar to 3-(4-Fluorophenyl)chroman-4-one, have been designed for use as fluorescent pH sensors. These compounds exhibit unique properties like aggregation-induced emission and reversible emission switching, making them suitable for detecting acidic and basic organic vapors (Yang et al., 2013).

Intramolecular Nucleophilic Substitutions and Synthesis of Chromans :

- 3-(o-Fluorophenyl)propan-1-ol, a related compound, can be readily cyclized to chroman, indicating potential synthetic pathways for compounds like 3-(4-Fluorophenyl)chroman-4-one (Houghton, Voyle, & Price, 1980).

Organic Fluorophores and OLEDs :

- Compounds structurally related to 3-(4-Fluorophenyl)chroman-4-one have been used in the development of organic fluorophores for applications in organic light-emitting diodes (OLEDs), demonstrating significant potential in the field of materials science (Liu et al., 2016).

Flavonol-based Fluorescent Probes :

- Flavonols, a category that includes compounds like 3-(4-Fluorophenyl)chroman-4-one, have been utilized in the design of small-molecule fluorescent probes for various sensing applications. Their unique environmental-sensitive dual emissions make them ideal for detecting biological species, environmental hazards, and microenvironmental factors (Qin et al., 2021).

Zukünftige Richtungen

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Current developments in the synthesis of 4-chromanone-derived compounds have been reviewed, focusing on the major synthetic methods of preparation reported on chroman-4-one derivatives .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAFGKFIJBGYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)chroman-4-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

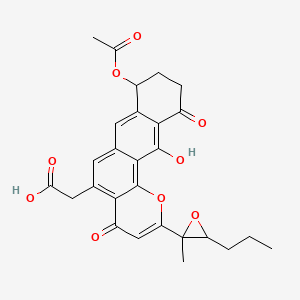

![[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B1673284.png)

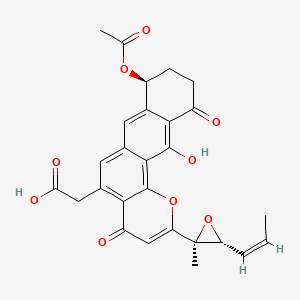

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-4a-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1673294.png)